molecular formula C17H14F3N5O B2801985 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034406-11-4

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2801985
CAS RN: 2034406-11-4
M. Wt: 361.328
InChI Key: CZJSBYCHYDRGCT-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide, also known as TTN-20, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis of derivatives related to the compound , showcasing methodologies for creating triazole and nicotinamide derivatives. For instance, studies have highlighted the synthesis of trifluoromethyl sulfones and perfluoroalkanesulfonamides from triazole precursors, demonstrating the chemical versatility of triazole derivatives (Meshcheryakov & Shainyan, 2004). Additionally, nicotinamide derivatives have been explored for their potential antibacterial activity, indicating their broad application in medicinal chemistry (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Anticancer Properties

A noteworthy direction of research involves evaluating the anticancer activities of nicotinamide derivatives. A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides has been synthesized, with some compounds displaying significant anticancer activity by inhibiting tubulin polymerization, a crucial process in cell division and cancer progression (Kamal et al., 2014).

Antimicrobial Activity

Furthermore, the antimicrobial efficacy of nicotinamide derivatives has been explored, revealing that certain compounds show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Patel & Shaikh, 2010).

Corrosion Inhibition

Nicotinamide derivatives have also been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating their potential as protective agents in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).

Crystal Structures

The structural analysis of various triazole and nicotinamide derivatives has contributed significantly to understanding the molecular basis of their properties and activities. For example, crystallographic studies have elucidated the geometries and intermolecular interactions of these compounds, providing insights into their reactivity and potential binding mechanisms (Dolzhenko et al., 2010).

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c18-17(19,20)15-7-6-13(10-21-15)16(26)24-14(11-25-22-8-9-23-25)12-4-2-1-3-5-12/h1-10,14H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJSBYCHYDRGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide

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